molecular formula C16H16FNO2 B4512519 2-fluoro-N-[1-(2-methoxyphenyl)ethyl]benzamide

2-fluoro-N-[1-(2-methoxyphenyl)ethyl]benzamide

Cat. No.: B4512519
M. Wt: 273.30 g/mol
InChI Key: OHLKECRVXKFXTB-UHFFFAOYSA-N
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Description

2-fluoro-N-[1-(2-methoxyphenyl)ethyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom at the second position of the benzamide ring and a methoxyphenyl group attached to the ethyl chain

Mechanism of Action

Target of Action

A structurally related compound, 4-[18f]fluoro-n-[2-[1-(2-methoxyphenyl)-1-piperazinyl]ethyl-n-2-pyridinyl-benzamide (p-[18f]mppf), is known to target the serotonin receptor 5-ht1a .

Mode of Action

It’s likely that it interacts with its targets through nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule that donates an electron pair) replaces a group in another molecule. This can result in changes to the target molecule’s structure and function .

Biochemical Pathways

The related compound p-[18f]mppf, which targets the 5-ht1a receptor, would be involved in serotonin signaling pathways . Serotonin is a key neurotransmitter that regulates mood, appetite, and sleep, among other functions.

Pharmacokinetics

The synthesis of the related compound p-[18f]mppf involves a fluorination reaction , which could potentially influence the compound’s bioavailability and distribution.

Action Environment

The environment can influence the action, efficacy, and stability of 2-fluoro-N-[1-(2-methoxyphenyl)ethyl]benzamide. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and its interactions with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[1-(2-methoxyphenyl)ethyl]benzamide can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzoyl chloride with 1-(2-methoxyphenyl)ethylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[1-(2-methoxyphenyl)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzamide can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-N-[1-(2-methoxyphenyl)ethyl]benzamide.

    Reduction: Formation of 2-fluoro-N-[1-(2-methoxyphenyl)ethyl]benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-fluoro-N-[1-(2-methoxyphenyl)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide
  • 2-fluoro-N-[4-methoxyphenyl]benzamide
  • 2-fluoro-N-[4-methyl-2-pyridinyl]benzamide

Uniqueness

2-fluoro-N-[1-(2-methoxyphenyl)ethyl]benzamide is unique due to the specific positioning of the fluorine and methoxy groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

2-fluoro-N-[1-(2-methoxyphenyl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2/c1-11(12-7-4-6-10-15(12)20-2)18-16(19)13-8-3-5-9-14(13)17/h3-11H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLKECRVXKFXTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OC)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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